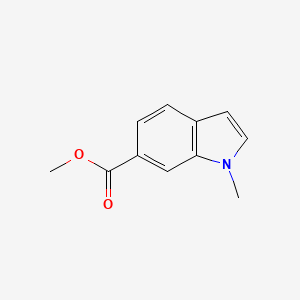

Methyl 1-methylindole-6-carboxylate

Description

The exact mass of the compound Methyl 1-methylindole-6-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 1-methylindole-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-methylindole-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-methylindole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-12-6-5-8-3-4-9(7-10(8)12)11(13)14-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMILWYUYIFMKTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348673 | |

| Record name | methyl 1-methylindole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204-32-6 | |

| Record name | methyl 1-methylindole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1204-32-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 1-methylindole-6-carboxylate

CAS Number: 1204-32-6

This technical guide provides a comprehensive overview of Methyl 1-methylindole-6-carboxylate, including its chemical properties, synthesis, and potential biological significance. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

Table 1: Physicochemical Properties of Methyl indole-6-carboxylate (CAS: 50820-65-0)

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂ | [1][2] |

| Molecular Weight | 175.18 g/mol | [1][2] |

| Melting Point | 76-80 °C | |

| Appearance | Off-white crystalline powder | [2] |

| Purity | ≥ 99% (HPLC) | [2] |

| Storage Conditions | 0-8°C | [2] |

Synthesis and Experimental Protocols

The primary route for synthesizing Methyl 1-methylindole-6-carboxylate involves the N-methylation of its precursor, Methyl indole-6-carboxylate.

2.1. Synthesis of Methyl 1-methyl-1H-indole-6-carboxylate

A documented method for the synthesis of the target compound is available.[3] The following protocol is adapted from the available literature.

Experimental Protocol:

-

Dissolve Methyl 1H-indole-6-carboxylate (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice-water bath.

-

Add a base, such as sodium hydride (NaH) (1.1 equivalents), portion-wise to the solution while maintaining the temperature at 0 °C.

-

Stir the reaction mixture for a short period (e.g., 10 minutes) to allow for the formation of the indolide anion.

-

Add a methylating agent, such as iodomethane (CH₃I) (1.1 equivalents), dropwise to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 1 hour) until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction by diluting with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with an organic solvent, such as ethyl acetate.

-

Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Methyl 1-methylindole-6-carboxylate.

2.2. Synthesis of the Precursor: Methyl 1H-indole-6-carboxylate

The synthesis of the precursor, Methyl 1H-indole-6-carboxylate, has been reported in the literature.[3]

Biological Activity and Potential Applications

While direct biological studies on Methyl 1-methylindole-6-carboxylate are not extensively reported, the indole-6-carboxylate scaffold is of significant interest in medicinal chemistry. Derivatives of this core structure have been investigated as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling.

Recent studies have focused on synthesizing derivatives of indole-6-carboxylate as potential anti-proliferative agents targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4][5][6] These receptors are often overexpressed in various cancers and play a key role in tumor growth and angiogenesis. The research suggests that modifications of the indole-6-carboxylate moiety can lead to potent cytotoxic compounds that induce apoptosis in cancer cells.[3][6]

The general biological importance of the indole nucleus is well-established, with indole derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7]

Visualizations

4.1. Synthesis Workflow

The following diagram illustrates the general synthetic pathway for Methyl 1-methylindole-6-carboxylate.

Caption: A simplified workflow for the synthesis of Methyl 1-methylindole-6-carboxylate.

4.2. Potential Signaling Pathway Inhibition

Based on the activity of related indole-6-carboxylate derivatives, the following diagram depicts a simplified representation of the EGFR/VEGFR-2 signaling pathways that could be targeted.

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by indole-6-carboxylate derivatives.

References

- 1. Methyl indole-6-carboxylate | C10H9NO2 | CID 639844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]

"Methyl 1-methylindole-6-carboxylate" molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 1-methylindole-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its physicochemical properties, a potential synthetic route, and the broader context of its potential applications based on the activities of related indole derivatives.

Physicochemical Properties

Methyl 1-methylindole-6-carboxylate is an indole derivative with a methyl group at the 1-position (the indole nitrogen) and a methyl carboxylate group at the 6-position of the indole ring. Its key quantitative data are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | Molbase[1] |

| Molecular Weight | 189.211 g/mol | Molbase[1] |

| CAS Number | 1204-32-6 | Molbase[1] |

Synthesis and Workflow

While a specific, detailed experimental protocol for the synthesis of Methyl 1-methylindole-6-carboxylate is not extensively documented in readily available literature, a plausible synthetic route involves the N-methylation of its precursor, Methyl indole-6-carboxylate. This method is analogous to the synthesis of similar N-methylated indole compounds.

Experimental Protocol: N-methylation of Methyl Indole-6-carboxylate (Hypothetical)

This protocol is based on the general procedure for the N-methylation of indoles.

Materials:

-

Methyl indole-6-carboxylate

-

A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))

-

A methylating agent (e.g., methyl iodide (CH₃I), dimethyl sulfate ((CH₃)₂SO₄))

-

Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of Methyl indole-6-carboxylate in an anhydrous polar aprotic solvent, add the base portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at this temperature for a specified time to allow for the deprotonation of the indole nitrogen.

-

Add the methylating agent dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by Thin Layer Chromatography).

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Methyl 1-methylindole-6-carboxylate.

Synthesis Workflow Diagram

Caption: A plausible workflow for the synthesis of Methyl 1-methylindole-6-carboxylate.

Potential Biological Activity and Research Applications

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[2] While specific biological data for Methyl 1-methylindole-6-carboxylate is limited in the current literature, the activities of structurally related compounds suggest potential areas of application for this molecule in drug discovery and development.

Indole derivatives have been investigated for a variety of pharmacological effects, including:

-

Anticancer: Many indole-containing compounds have shown potent anticancer activity.[3]

-

Antiviral: Certain indole derivatives have demonstrated efficacy against various viruses.[3]

-

Antibacterial and Antifungal: The indole nucleus is a common feature in agents with antimicrobial properties.[3]

-

Anti-inflammatory: Indole-based compounds have been explored as inhibitors of inflammatory pathways.[3]

Given these precedents, Methyl 1-methylindole-6-carboxylate serves as a valuable building block or an intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its specific substitution pattern may offer advantages in terms of receptor binding, metabolic stability, or other pharmacokinetic properties.

Drug Discovery and Development Workflow

The general workflow for identifying a novel bioactive compound starting from a scaffold like Methyl 1-methylindole-6-carboxylate is illustrated below.

Caption: A generalized workflow for drug discovery starting from a chemical scaffold.

Conclusion

Methyl 1-methylindole-6-carboxylate is a chemical entity with potential for further exploration in the fields of organic synthesis and medicinal chemistry. While comprehensive data on its biological activities are yet to be established, its structural relationship to a wide array of bioactive indole derivatives makes it a compound of interest for the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of this and related compounds is warranted to unlock their full potential.

References

A Technical Guide to the Chemical Properties of Methyl 1-methylindole-6-carboxylate

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the chemical properties, synthesis, and potential applications of Methyl 1-methylindole-6-carboxylate. While specific experimental data for this derivative is limited in publicly available literature, this guide synthesizes information from closely related analogues—namely Methyl indole-6-carboxylate and 1-Methylindole-6-carboxylic acid—to provide a robust profile for research and development purposes. Detailed experimental protocols for its synthesis are provided, alongside visualizations of its synthetic pathway and application areas.

Core Chemical Properties

Methyl 1-methylindole-6-carboxylate is a derivative of indole, a heterocyclic aromatic compound. It functions as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structure features a methyl group on the indole nitrogen (position 1) and a methyl ester group at position 6.

| Property | Methyl 1-methylindole-6-carboxylate | Methyl indole-6-carboxylate (Parent Ester) | 1-Methylindole-6-carboxylic acid (Parent Acid) |

| Molecular Formula | C₁₁H₁₁NO₂ | C₁₀H₉NO₂[2] | C₁₀H₉NO₂[3] |

| Molecular Weight | 189.21 g/mol [4] | 175.18 g/mol [2] | 175.18 g/mol [3] |

| CAS Number | Not explicitly found; derived from precursors. | 50820-65-0[2][5] | 202745-73-1[3] |

| Appearance | Pale yellow oil (predicted) | White to pale cream crystalline powder[6] | Data not available |

| Melting Point | Data not available | 76-80 °C | Data not available |

| IUPAC Name | methyl 1-methyl-1H-indole-6-carboxylate | methyl 1H-indole-6-carboxylate[2][6] | 1-methyl-1H-indole-6-carboxylic acid[3] |

| SMILES | CN1C=CC2=C1C=C(C=C2)C(=O)OC | COC(=O)C1=CC2=C(C=C1)C=CN2[6] | CN1C=CC2=C1C=C(C=C2)C(=O)O[3] |

| InChI Key | UYJKPZLQOCBHOS-UHFFFAOYSA-N (for related isomer)[4] | AYYOZKHMSABVRP-UHFFFAOYSA-N[2][6] | DJQOGNYSBOIJKE-UHFFFAOYSA-N[3] |

Synthesis and Experimental Protocols

Two primary synthetic routes are proposed for the preparation of Methyl 1-methylindole-6-carboxylate, based on standard organic chemistry transformations documented for analogous indole derivatives.

Route A: N-methylation of Methyl indole-6-carboxylate

This protocol is adapted from a similar synthesis of methyl 1-methylindoline-6-carboxylate.[7] It involves the deprotonation of the indole nitrogen followed by alkylation with an electrophilic methyl source.

Experimental Protocol:

-

Preparation: Dissolve Methyl indole-6-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Deprotonation: Cool the solution to 0 °C in an ice-water bath. Add sodium hydride (NaH, 1.1 eq) portion-wise.

-

Stirring: Allow the reaction mixture to stir at 0 °C for approximately 10-15 minutes.

-

Alkylation: Add methyl iodide (MeI, 1.1 eq) dropwise to the cooled solution.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours, monitoring by TLC for the consumption of starting material.

-

Work-up: Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in cyclohexane) to yield the final product.[7]

Route B: Esterification of 1-Methylindole-6-carboxylic acid

This route involves the direct conversion of the carboxylic acid to its corresponding methyl ester. This is a standard Fischer esterification, which can be catalyzed by a strong acid or mediated by reagents like thionyl chloride or phosphorus oxychloride.[8][9]

Experimental Protocol (using Thionyl Chloride):

-

Preparation: Suspend 1-Methylindole-6-carboxylic acid (1.0 eq) in anhydrous methanol.

-

Activation: Cool the solution to 0 °C. Add thionyl chloride (SOCl₂, 2.0 eq) dropwise. Caution: This reaction is exothermic and releases HCl gas.

-

Reaction: After the addition is complete, heat the mixture to reflux for 3-4 hours.[8]

-

Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.

-

Neutralization: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ until effervescence ceases. Follow with a water wash and a brine wash.[8]

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum to obtain the crude ester, which can be further purified if necessary.[8]

Spectroscopic and Analytical Data

Experimental spectra for Methyl 1-methylindole-6-carboxylate were not found in the searched literature. The data presented below is based on predictions from its chemical structure and comparisons with closely related indole derivatives, such as Methyl 1H-indole-3-carboxylate.[10]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted/Expected Data |

|---|---|

| ¹H NMR | Expected signals include: a singlet for the N-CH₃ protons (δ ≈ 3.8-4.0 ppm), a singlet for the ester O-CH₃ protons (δ ≈ 3.9-4.1 ppm), and multiple signals in the aromatic region (δ ≈ 6.5-8.0 ppm) corresponding to the five protons on the indole ring system. |

| ¹³C NMR | Expected signals include: N-CH₃ carbon (δ ≈ 30-35 ppm), O-CH₃ carbon (δ ≈ 50-55 ppm), a carbonyl carbon (C=O) (δ ≈ 165-170 ppm), and 8 signals in the aromatic region for the indole ring carbons (δ ≈ 100-140 ppm). |

| IR Spectroscopy | Expected characteristic peaks: C=O stretch of the ester at ~1710-1730 cm⁻¹, C-O stretch at ~1200-1300 cm⁻¹, and aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | Expected molecular ion peak (M⁺) at m/z = 189.21. |

Visualizations

Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for Methyl 1-methylindole-6-carboxylate, starting from the commercially available Methyl indole-6-carboxylate.

Caption: Synthetic pathway for Methyl 1-methylindole-6-carboxylate via N-methylation.

Application Pathways

Methyl 1-methylindole-6-carboxylate and its parent acid are key intermediates in the development of various value-added chemicals.[1]

Caption: Key application areas for 1-methylindole-6-carboxylate derivatives.

Applications and Biological Relevance

Indole derivatives are a cornerstone of medicinal chemistry. The parent compound, 1-Methylindole-6-carboxylic acid, is highlighted as a crucial building block for various applications:

-

Pharmaceutical Development: It serves as a key intermediate in synthesizing pharmaceuticals, with a particular focus on drugs targeting neurological disorders.[1] The indole scaffold is a common feature in molecules designed for antimicrobial and anticancer research.[11]

-

Agrochemicals: This class of compounds is used to formulate more effective and environmentally safer pesticides and herbicides.[1][11]

-

Material Science: Due to their electronic properties, these molecules are explored for creating novel organic semiconductors and other advanced materials.[1]

-

Biochemical Research: They are employed in studies to investigate metabolic pathways and enzyme activities, aiding in the understanding of complex biological processes.[1]

Safety and Handling

Specific GHS and safety data for Methyl 1-methylindole-6-carboxylate is not available. However, based on related indole esters, the compound should be handled with care.[2]

-

Hazard Classifications (Inferred): Likely to be classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[2]

-

Precautionary Statements (Recommended):

-

Avoid breathing dust/fume/gas/mist/vapors/spray (P261).

-

Wear protective gloves/eye protection/face protection (P280).

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).

-

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is recommended. Use of a dust mask or respirator may be appropriate depending on the physical form.

Conclusion

Methyl 1-methylindole-6-carboxylate is a synthetically valuable indole derivative with significant potential as an intermediate in diverse fields, from drug discovery to material science. While direct experimental characterization is sparse, its chemical properties can be reliably inferred from its parent structures, and its synthesis is achievable through well-established protocols such as N-alkylation or carboxylic acid esterification. This guide provides a foundational understanding for researchers looking to utilize this compound in their synthetic and developmental workflows.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl indole-6-carboxylate | C10H9NO2 | CID 639844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Methyl-1H-indole-6-carboxylic acid | C10H9NO2 | CID 19819261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. methyl 6-methyl-1H-indole-2-carboxylate | C11H11NO2 | CID 4715128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl indole-6-carboxylate, 98% | Fisher Scientific [fishersci.ca]

- 6. L16020.06 [thermofisher.com]

- 7. Methyl 1-Methyl-2,3-dihydro-1H-indole-6-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 8. 6-Methylindole synthesis - chemicalbook [chemicalbook.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. tetratek.com.tr [tetratek.com.tr]

- 11. chemimpex.com [chemimpex.com]

In-Depth Spectroscopic and Synthetic Profile of Methyl 1-methylindole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and synthetic methodology for Methyl 1-methylindole-6-carboxylate, a key intermediate in organic synthesis and medicinal chemistry. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Methyl 1-methylindole-6-carboxylate (CAS No. 1204-32-6). This data is essential for the unambiguous identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H and ¹³C NMR Spectroscopic Data

| ¹H NMR (CDCl₃) | Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Aromatic Protons | 8.13 | s | - | 1H | H-7 |

| 7.85 | dd | 8.4, 1.6 | 1H | H-5 | |

| 7.65 | d | 8.4 | 1H | H-4 | |

| 7.20 | d | 3.2 | 1H | H-2 | |

| 6.53 | d | 2.8 | 1H | H-3 | |

| Methyl Protons | 3.86 | s | - | 3H | N-CH₃ |

| 3.94 (estimated) | s | - | 3H | O-CH₃ | |

| ¹³C NMR (CDCl₃) | Shift (ppm) | Assignment | |||

| Carbonyl Carbon | 167.9 | C=O | |||

| Aromatic Carbons | 136.1 | C-7a | |||

| 132.02 | C-3a | ||||

| 131.95 | C-6 | ||||

| 123.5 | C-5 | ||||

| 120.4 | C-4 | ||||

| 120.3 | C-2 | ||||

| 111.7 | C-7 | ||||

| 101.3 | C-3 | ||||

| Methyl Carbons | 52.1 (estimated) | O-CH₃ | |||

| 33.0 | N-CH₃ |

Note: Some values are estimated based on typical chemical shifts for similar indole structures.

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy Data

Table 2: Mass Spectrometry and Infrared Spectroscopy Data

| Technique | Data |

| Mass Spectrometry (EI) | m/z calculated for C₁₁H₁₁NO₂: 189.08; found: (Data not explicitly available in searched documents, but the molecular weight is confirmed as 189.21 g/mol ). |

| Infrared (IR) Spectroscopy | Characteristic peaks expected around: • 1710-1730 cm⁻¹ (C=O stretch of ester) • 1600-1450 cm⁻¹ (C=C aromatic stretch) • 1360-1380 cm⁻¹ (C-N stretch) • ~2950 cm⁻¹ (C-H stretch of methyl groups) |

Experimental Protocols

The synthesis of Methyl 1-methylindole-6-carboxylate is typically achieved through the N-methylation of its precursor, Methyl 1H-indole-6-carboxylate.

Synthesis of Methyl 1-methylindole-6-carboxylate[1]

Reaction Scheme:

Procedure:

-

To a solution of Methyl 1H-indole-6-carboxylate (1 g, 5.7 mmol) in dimethyl sulfoxide (DMSO) (10 mL), potassium hydroxide (KOH) (800 mg, 14.3 mmol) is added.

-

Iodomethane (0.534 mL, 8.6 mmol) is then added to the solution.

-

The reaction mixture is stirred at room temperature for 1 hour.

-

Following the stirring, the reaction mixture is diluted with water (50 mL).

-

The resulting suspension is filtered, and the collected solid is washed with additional water.

-

The solid product is dried under vacuum to yield Methyl 1-methylindole-6-carboxylate.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like Methyl 1-methylindole-6-carboxylate.

Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.

This guide provides foundational data and methodologies for the handling and characterization of Methyl 1-methylindole-6-carboxylate. For further details, researchers are encouraged to consult the cited literature.

In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 1-methylindole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of Methyl 1-methylindole-6-carboxylate. The document details the experimental protocol, presents a thorough interpretation of the spectral data, and includes visualizations to aid in understanding the molecular structure and analytical workflow.

Introduction

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. By analyzing the chemical shifts, multiplicities, and coupling constants of protons in a molecule, researchers can gain detailed insights into its connectivity and stereochemistry. This guide focuses on the ¹H NMR spectrum of Methyl 1-methylindole-6-carboxylate, a key intermediate in the synthesis of various pharmaceuticals. A clear understanding of its spectral features is crucial for reaction monitoring, quality control, and the development of new bioactive compounds.

Experimental Protocol

The ¹H NMR spectrum of Methyl 1-methylindole-6-carboxylate was acquired according to the following protocol, based on standard laboratory procedures.

Instrumentation: A 400 MHz NMR spectrometer was used for data acquisition.

Sample Preparation: A sample of Methyl 1-methylindole-6-carboxylate was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

Data Acquisition: The spectrum was recorded at room temperature. The following parameters were used:

-

Solvent: DMSO-d₆

-

Frequency: 400 MHz

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

Data Processing: The resulting Free Induction Decay (FID) was Fourier transformed, and the spectrum was phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

¹H NMR Data Presentation

The quantitative ¹H NMR data for Methyl 1-methylindole-6-carboxylate is summarized in the table below. The proton assignments correspond to the molecular structure depicted in Figure 1.

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Proton Assignment |

| 8.11-8.08 | m | - | 1H | H-5 |

| 7.67-7.61 | m | - | 2H | H-4, H-7 |

| 7.57 | d | 3.0 | 1H | H-2 |

| 6.52 | dd | 3.0, 0.9 | 1H | H-3 |

| 3.87 | s | - | 3H | O-CH₃ |

| 3.86 | s | - | 3H | N-CH₃ |

Spectral Analysis and Interpretation

The ¹H NMR spectrum of Methyl 1-methylindole-6-carboxylate exhibits distinct signals corresponding to each proton in the molecule. The analysis of these signals provides a detailed structural confirmation.

-

Indole Ring Protons:

-

The proton at the 5-position (H-5 ) appears as a multiplet between 8.11 and 8.08 ppm.[1] Its downfield shift is attributed to the deshielding effect of the adjacent electron-withdrawing carboxylate group.

-

The protons at the 4 and 7-positions (H-4 and H-7 ) resonate as a multiplet in the range of 7.67-7.61 ppm.[1]

-

The proton at the 2-position (H-2 ) is observed as a doublet at 7.57 ppm with a coupling constant of 3.0 Hz, characteristic of coupling to the H-3 proton.[1]

-

The proton at the 3-position (H-3 ) appears as a doublet of doublets at 6.52 ppm with coupling constants of 3.0 Hz and 0.9 Hz, corresponding to coupling with H-2 and a smaller long-range coupling.[1]

-

-

Methyl Group Protons:

Visualizations

The following diagrams illustrate the molecular structure with proton assignments and the general workflow for ¹H NMR spectrum analysis.

Figure 1: Molecular structure of Methyl 1-methylindole-6-carboxylate with proton assignments for ¹H NMR analysis.

References

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of Methyl 1-methylindole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C NMR chemical shifts for Methyl 1-methylindole-6-carboxylate. Due to the absence of direct experimental data in the peer-reviewed literature for this specific compound, this document presents a combination of estimated values derived from structurally related analogs and computationally predicted data. This approach offers a robust and scientifically grounded estimation of the expected ¹³C NMR spectrum.

Estimated and Predicted ¹³C NMR Chemical Shifts

The following table summarizes the estimated and predicted ¹³C NMR chemical shifts for Methyl 1-methylindole-6-carboxylate. The estimations are based on the known ¹³C NMR data for 1-methylindole and analysis of substituent effects. Predicted values were obtained using online NMR prediction software to provide a comparative reference.

Table 1: Estimated and Predicted ¹³C NMR Chemical Shifts for Methyl 1-methylindole-6-carboxylate

| Carbon Atom | Estimated Chemical Shift (ppm) | Predicted Chemical Shift (ppm) | Notes |

| C2 | ~129.0 | 129.5 | |

| C3 | ~101.5 | 101.8 | |

| C3a | ~128.0 | 128.3 | |

| C4 | ~121.0 | 121.3 | |

| C5 | ~120.0 | 120.5 | |

| C6 | ~123.0 | 123.7 | Site of carboxymethyl substitution |

| C7 | ~109.5 | 109.8 | |

| C7a | ~137.0 | 137.4 | |

| N-CH₃ | ~33.0 | 33.2 | |

| C=O | ~168.0 | 168.5 | Carbonyl carbon of the ester |

| O-CH₃ | ~52.0 | 52.3 | Methyl ester carbon |

Disclaimer: The chemical shifts presented are estimates and predictions and should be used as a guide for spectral interpretation. Experimental verification is recommended.

For comparison, the reported ¹³C NMR chemical shifts for 1-methylindole are provided in the table below.

Table 2: Experimental ¹³C NMR Chemical Shifts for 1-Methylindole

| Carbon Atom | Chemical Shift (ppm) | Solvent |

| C2 | 128.7 | CDCl₃ |

| C3 | 100.9 | CDCl₃ |

| C3a | 128.4 | CDCl₃ |

| C4 | 120.7 | CDCl₃ |

| C5 | 120.7 | CDCl₃ |

| C6 | 118.9 | CDCl₃ |

| C7 | 109.1 | CDCl₃ |

| C7a | 136.9 | CDCl₃ |

| N-CH₃ | 32.7 | CDCl₃ |

Methodology for Estimation

The estimated chemical shifts in Table 1 were derived by considering the known substituent effects of a methyl carboxylate group on a benzene ring and applying them to the indole system. The introduction of an electron-withdrawing group like a methyl carboxylate at the C6 position is expected to primarily influence the chemical shifts of the carbons in the benzene ring portion of the indole scaffold, particularly C5, C6, and C7. The shifts for the pyrrole ring carbons (C2, C3) and the bridgehead carbons (C3a, C7a) are expected to be less affected.

Molecular Structure and Carbon Numbering

The following diagram illustrates the structure of Methyl 1-methylindole-6-carboxylate with the standardized carbon numbering system used in the data tables.

Caption: Structure of Methyl 1-methylindole-6-carboxylate.

Experimental Protocols

While no specific protocol for Methyl 1-methylindole-6-carboxylate is available, a general procedure for acquiring ¹³C NMR spectra of indole derivatives is provided below.[1]

Sample Preparation:

-

Weigh approximately 10-20 mg of the indole derivative.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Ensure complete dissolution by gentle vortexing or sonication.

-

Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

Instrument Parameters (for a 400 or 500 MHz Spectrometer):

-

Pulse Program: A standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE) is typically used (e.g., 'zgpg30' on Bruker instruments).[1]

-

Spectral Width (SW): Approximately 240 ppm, centered around 100-120 ppm, is generally sufficient to cover the chemical shift range of indole derivatives.[1]

-

Acquisition Time (AQ): Typically around 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.

-

Number of Scans (NS): This will vary depending on the sample concentration, but several thousand scans are often required to achieve a good signal-to-noise ratio.

-

Temperature: Standard room temperature (e.g., 298 K).

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Logical Workflow for Spectral Analysis

The following diagram outlines the logical workflow for the analysis and estimation of the ¹³C NMR spectrum of Methyl 1-methylindole-6-carboxylate.

Caption: Workflow for ¹³C NMR analysis and estimation.

References

"Methyl 1-methylindole-6-carboxylate" IR spectroscopy peaks

An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 1-methylindole-6-carboxylate

For researchers, scientists, and professionals engaged in drug development, understanding the structural and electronic properties of molecules is paramount. Infrared (IR) spectroscopy serves as a fundamental analytical technique for elucidating the functional groups present in a molecule, thereby offering insights into its chemical identity and purity. This guide provides a detailed analysis of the expected IR spectroscopic features of Methyl 1-methylindole-6-carboxylate, a substituted indole derivative of interest in medicinal chemistry and materials science.

Predicted Infrared Spectrum

The infrared spectrum of Methyl 1-methylindole-6-carboxylate is characterized by absorption bands corresponding to the vibrational modes of its constituent functional groups: the 1-methylindole ring system and the methyl carboxylate substituent. By analyzing the spectra of related compounds, including indole, 1-methylindole, and various methyl esters, a comprehensive prediction of the key IR peaks can be compiled.

Data Presentation: Predicted IR Absorption Bands

The following table summarizes the expected quantitative data for the principal IR peaks of Methyl 1-methylindole-6-carboxylate. The predicted ranges are based on established group frequencies from spectroscopic literature.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch | Indole Ring |

| 2950-2850 | Medium-Weak | Aliphatic C-H Stretch | N-CH₃ and O-CH₃ |

| 1725-1705 | Strong | C=O Stretch | Methyl Ester |

| 1610-1580 | Medium-Weak | C=C Stretch | Indole Ring |

| 1500-1400 | Medium | C=C Stretch, CH₂/CH₃ Bending | Indole Ring, Methyl Groups |

| 1300-1200 | Strong | Asymmetric C-O-C Stretch | Methyl Ester |

| 1200-1100 | Medium | Symmetric C-O-C Stretch | Methyl Ester |

| 900-675 | Medium-Strong | C-H Out-of-plane Bending ("oop") | Aromatic Ring |

Note: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that are unique to the overall molecular structure.

Key Spectroscopic Features

-

Aromatic C-H Stretching: The peaks in the 3100-3000 cm⁻¹ region are characteristic of the C-H bonds on the indole ring.[1][2][3]

-

Aliphatic C-H Stretching: Absorptions between 2950 and 2850 cm⁻¹ arise from the stretching vibrations of the methyl groups attached to the nitrogen (N-CH₃) and the ester oxygen (O-CH₃).[2]

-

Carbonyl (C=O) Stretching: A strong, sharp absorption band is anticipated in the 1725-1705 cm⁻¹ range, which is highly characteristic of the carbonyl group in an ester.[3] This is often the most prominent peak in the spectrum.

-

Aromatic C=C Stretching: The indole ring will exhibit characteristic carbon-carbon double bond stretching vibrations in the 1610-1400 cm⁻¹ region.[1][3]

-

Ester C-O Stretching: Two distinct peaks are expected for the C-O bonds of the ester group. An intense, broad peak between 1300-1200 cm⁻¹ corresponding to the asymmetric C-O-C stretch, and a medium intensity peak from 1200-1100 cm⁻¹ for the symmetric stretch.[4]

-

C-H Out-of-plane Bending: The region from 900-675 cm⁻¹ will show bands due to the out-of-plane bending of the C-H bonds on the aromatic ring, which can provide information about the substitution pattern.[3]

Experimental Protocols

The acquisition of an IR spectrum for a solid compound like Methyl 1-methylindole-6-carboxylate can be performed using several standard techniques. The choice of method depends on the sample's physical properties and the desired quality of the spectrum.

Thin Solid Film Method

This is often the preferred method for solids that are soluble in a volatile organic solvent.[5]

-

Sample Preparation: Dissolve approximately 10-50 mg of Methyl 1-methylindole-6-carboxylate in a few drops of a suitable volatile solvent (e.g., methylene chloride or acetone) in a small vial.

-

Film Deposition: Place a single drop of the resulting solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[5]

-

Spectral Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Cleaning: After analysis, clean the salt plates thoroughly with a dry solvent like acetone and return them to a desiccator to prevent fogging.[5]

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR is a modern and rapid technique that requires minimal sample preparation.

-

Sample Placement: Place a small amount of the solid sample directly onto the ATR crystal (commonly diamond or zinc selenide).[6]

-

Pressure Application: Apply pressure using a built-in press to ensure good contact between the sample and the crystal.

-

Spectral Acquisition: The IR beam is directed through the crystal, and the spectrum of the sample in contact with the crystal is recorded.

-

Cleaning: The crystal is simply wiped clean with a suitable solvent after the measurement.

Logical Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to spectral interpretation in IR spectroscopy.

References

Unraveling the Molecular Fragmentation of Methyl 1-methylindole-6-carboxylate: A Mass Spectrometry Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of Methyl 1-methylindole-6-carboxylate, a molecule of interest in pharmaceutical and chemical research. By understanding its fragmentation behavior, researchers can achieve accurate identification and quantification in complex matrices. This document outlines the predicted fragmentation pathways, presents key quantitative data, and provides a detailed experimental protocol for its analysis.

Predicted Mass Spectrometry Fragmentation Data

The fragmentation of Methyl 1-methylindole-6-carboxylate under electron ionization (EI) is predicted to proceed through several key pathways, primarily involving the ester functional group and the indole ring system. The following table summarizes the expected major fragment ions, their mass-to-charge ratio (m/z), and their proposed origin.

| m/z | Proposed Fragment Ion | Structure | Predicted Relative Abundance | Fragmentation Pathway |

| 189 | [M]•+ | C11H11NO2 | Moderate | Molecular Ion |

| 158 | [M - OCH3]•+ | C10H8NO | High | Loss of the methoxy radical from the ester group. This is a common fragmentation for methyl esters. |

| 130 | [M - COOCH3]•+ | C9H8N | Moderate to High | Loss of the entire carbomethoxy group. |

| 103 | [C8H7N]•+ | - | Moderate | Further fragmentation of the indole ring, possibly through the loss of HCN from the m/z 130 fragment. |

| 77 | [C6H5]+ | - | Moderate | Represents the benzene ring fragment, a common ion in the mass spectra of aromatic compounds. |

Core Fragmentation Pathways

The fragmentation of Methyl 1-methylindole-6-carboxylate is initiated by the high-energy electrons in the ion source, leading to the formation of a molecular ion ([M]•+). The primary fragmentation events are hypothesized to be the cleavage of the bonds adjacent to the carbonyl group of the ester, a characteristic fragmentation pattern for such compounds.[1][2] The indole ring itself is relatively stable, but can undergo fragmentation, including the characteristic loss of hydrogen cyanide (HCN).

The proposed fragmentation pathways are visualized in the following diagram:

References

Solubility Profile of Methyl 1-methylindole-6-carboxylate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Methyl 1-methylindole-6-carboxylate, a key intermediate in various synthetic and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data for this compound, this guide presents qualitative solubility information for the closely related compound, 1-methylindole, and quantitative data for the parent compound, indole, to provide a foundational understanding. Additionally, a detailed experimental protocol for determining solubility via the widely accepted shake-flask method is provided.

Introduction to Methyl 1-methylindole-6-carboxylate

Methyl 1-methylindole-6-carboxylate is a derivative of indole, a heterocyclic aromatic compound. The addition of a methyl group at the 1-position and a methyl carboxylate group at the 6-position significantly influences its physicochemical properties, including its solubility in various organic solvents. Understanding these solubility characteristics is crucial for its application in organic synthesis, purification, and formulation in drug development processes.

Solubility Data

Qualitative Solubility of 1-Methylindole

1-Methylindole is reported to be soluble in a range of common organic solvents. This suggests that Methyl 1-methylindole-6-carboxylate is also likely to be soluble in these solvents.

| Solvent | Qualitative Solubility |

| Chloroform | Soluble |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |

| Ethanol | Soluble |

| Ethyl Ether | Soluble |

| Benzene | Soluble |

| Water | Insoluble |

Data based on the reported solubility of 1-Methylindole.[2]

Quantitative Solubility of Indole

The following table summarizes the quantitative solubility of the parent compound, indole, in various solvents at room temperature. These values can serve as a baseline for estimating the solubility of its derivatives. The presence of the methyl ester group in Methyl 1-methylindole-6-carboxylate may influence its solubility relative to indole.

| Solvent | Solubility ( g/100 mL) | Temperature (°C) |

| Water | ~ 0.1 | Room Temperature |

| Hot Water | Soluble | - |

| Ethanol | Soluble | - |

| Ether | Soluble | - |

| Benzene | Soluble | - |

| Chloroform | Soluble | - |

Data compiled from various sources.[1][3][4][5] It is important to note that solubility is temperature-dependent and will generally increase with a rise in temperature.[1]

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a given solvent.[6][7][8] This protocol outlines the key steps for this procedure.

Materials and Equipment

-

Test Compound (Methyl 1-methylindole-6-carboxylate)

-

Selected Organic Solvent(s)

-

Glass Vials or Flasks with airtight seals

-

Orbital Shaker or Agitator with temperature control

-

Analytical Balance

-

Centrifuge

-

Syringe Filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of the solid test compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker with a controlled temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.[6][7] The agitation ensures continuous mixing and facilitates the dissolution process.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed to let the undissolved solid settle. Subsequently, separate the saturated solution from the excess solid. This can be achieved by either:

-

Quantification:

-

Dilution: Accurately dilute a known volume of the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analysis: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved compound.[6] A pre-established calibration curve for the test compound is required for accurate quantification.

-

-

Calculation: Calculate the solubility of the compound in the chosen solvent based on the measured concentration and the dilution factor. The results are typically expressed in units such as mg/mL, g/L, or mol/L.

Mandatory Visualization

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the shake-flask method for determining the equilibrium solubility of a compound.

Caption: Workflow for the Shake-Flask Solubility Measurement.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. researchgate.net [researchgate.net]

- 3. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Indole | 120-72-9 [chemicalbook.com]

- 5. Indole:Chemical Properties and Production_Chemicalbook [chemicalbook.com]

- 6. enamine.net [enamine.net]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. bioassaysys.com [bioassaysys.com]

Stability and Storage of Methyl 1-methylindole-6-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 1-methylindole-6-carboxylate. Due to the limited availability of specific stability studies on this compound, this guide draws upon established principles of chemical stability for indole derivatives and methyl esters to provide a robust framework for its handling and storage.

Overview of Chemical Stability

Methyl 1-methylindole-6-carboxylate possesses two primary functional groups that influence its stability: the indole ring and the methyl ester. The indole nucleus is susceptible to oxidation and photodegradation, while the methyl ester group is prone to hydrolysis, particularly under non-neutral pH conditions. Understanding these potential degradation pathways is critical for maintaining the integrity of the compound during research and development.

Recommended Storage Conditions

To ensure the long-term stability of Methyl 1-methylindole-6-carboxylate, it is imperative to adhere to appropriate storage conditions that mitigate potential degradation. The following table summarizes the recommended storage and handling procedures based on available safety data and general best practices for related compounds.

| Parameter | Recommendation | Rationale | Citations |

| Temperature | 2–8 °C | Refrigeration minimizes the rates of potential hydrolytic and oxidative degradation reactions. | [1][2] |

| Atmosphere | Store under an inert gas (e.g., nitrogen, argon) | The indole ring is susceptible to oxidation. An inert atmosphere displaces oxygen, preventing oxidative degradation. | [1][2] |

| Light | Protect from light | Indole derivatives are known to be susceptible to photodegradation. Amber vials or storage in the dark is recommended. | [3] |

| Moisture | Keep container tightly closed in a dry place | The methyl ester is susceptible to hydrolysis. A tightly sealed container prevents the ingress of atmospheric moisture. | [1][4] |

| pH (in solution) | Maintain neutral pH (if in solution) | Both acidic and basic conditions can catalyze the hydrolysis of the ester linkage. |

Potential Degradation Pathways

The primary degradation pathways for Methyl 1-methylindole-6-carboxylate are hydrolysis of the ester, oxidation of the indole ring, and photodegradation.

Hydrolysis

Esters are susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases, to yield a carboxylic acid and an alcohol. For Methyl 1-methylindole-6-carboxylate, this would result in the formation of 1-methylindole-6-carboxylic acid and methanol. Studies on homologous esters have shown that methyl esters are generally more stable towards enzymatic hydrolysis in plasma compared to their ethyl or propyl counterparts.

References

The Indole Nucleus: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide on the Discovery and History of Substituted Indoles for Researchers, Scientists, and Drug Development Professionals.

The indole scaffold, a bicyclic aromatic heterocycle, stands as a privileged structure in the realm of medicinal chemistry and pharmacology. Its presence in a vast array of natural products and synthetic drugs underscores its remarkable versatility in interacting with diverse biological targets. This technical guide delves into the rich history of substituted indoles, from their early discovery rooted in the vibrant chemistry of dyes to their central role in the development of transformative medicines. We will explore the key synthetic methodologies that have enabled the creation of countless indole derivatives, present quantitative data on the biological activity of seminal compounds, and provide detailed experimental protocols for their synthesis. Furthermore, this guide will visualize the intricate signaling pathways through which these molecules exert their profound physiological effects.

From Ancient Dyes to Modern Medicine: A Historical Perspective

The story of indole chemistry is inextricably linked with one of humanity's oldest and most vibrant pigments: indigo. In 1866, Adolf von Baeyer first isolated indole by reducing oxindole, a derivative of isatin which was in turn obtained from the oxidation of indigo dye.[1] This seminal discovery laid the groundwork for over a century of research that would unveil the indole nucleus as a fundamental building block of life and a powerful tool for therapeutic intervention.

The early 20th century witnessed the identification of crucial endogenous indoles that regulate human physiology. The discovery of the essential amino acid tryptophan, the biosynthetic precursor to a multitude of indole-containing secondary metabolites, highlighted the fundamental role of this scaffold in biology.[2] Subsequently, the identification of serotonin (5-hydroxytryptamine) as a key neurotransmitter and melatonin as the principal hormone of the pineal gland, both bearing the indole core, revolutionized our understanding of neuroscience and endocrinology.[2][3] These discoveries spurred the development of synthetic substituted indoles designed to modulate the activity of these endogenous signaling molecules, leading to breakthroughs in the treatment of a wide range of disorders.

Key Substituted Indoles in the Pharmaceutical Landscape

The versatility of the indole scaffold is showcased by the diverse therapeutic areas in which substituted indoles have made a significant impact. Two prominent examples are the non-steroidal anti-inflammatory drug (NSAID) indomethacin and the anti-migraine agent sumatriptan.

Indomethacin: First synthesized in 1963, indomethacin emerged as a potent NSAID for the management of pain, fever, and inflammation.[4] It is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of prostaglandins.[5] By blocking prostaglandin production, indomethacin effectively alleviates the symptoms of various inflammatory conditions, including rheumatoid arthritis and gout.[6][7]

Sumatriptan: Developed in the 1980s, sumatriptan was a landmark achievement in the treatment of migraine headaches.[8] It is a selective agonist of the serotonin 5-HT1B and 5-HT1D receptors, which are located on cranial blood vessels and nerve endings in the trigeminal system.[1][9] Activation of these receptors leads to the constriction of dilated cerebral blood vessels and the inhibition of the release of pro-inflammatory neuropeptides, thereby aborting migraine attacks.[9][10]

Quantitative Analysis of Biological Activity

The development of potent and selective substituted indole drugs has been guided by rigorous quantitative analysis of their interactions with biological targets. The following tables summarize key quantitative data for indomethacin and sumatriptan.

| Parameter | Value | Reference |

| COX-1 IC50 | 0.1 µg/mL | [11] |

| 27 nM (ovine) | [3] | |

| 0.063 µM (human articular chondrocytes) | [12] | |

| COX-2 IC50 | 5 µg/mL | [11] |

| 127 nM (murine) | [3] | |

| 180 nM (human) | [3] | |

| 0.48 µM (human articular chondrocytes) | [12] | |

| Bioavailability | ~100% (oral) | [6][13] |

| Half-life | 2.6 - 11.2 hours | [8] |

| ~4.5 hours | [13] | |

| Volume of Distribution | 0.34 - 1.57 L/kg | [8] |

| Plasma Protein Binding | 99% | [13] |

| Metabolism | Hepatic (CYP2C9) | [14] |

| Excretion | 60% urine, 33% feces | [13] |

Table 1: Quantitative Data for Indomethacin

| Parameter | Value | Reference |

| 5-HT1B Binding Affinity (Ki) | 3.14 nM (human) | [15] |

| 5-HT1D Binding Affinity (Ki) | 0.92 nM (human) | [15] |

| 5-HT1D pIC50 | 7.6 | [16] |

| Bioavailability | 14% (oral), 96% (subcutaneous) | [1][4] |

| Half-life | ~2 hours | [1] |

| Volume of Distribution | 2.7 L/kg | [1] |

| Plasma Protein Binding | 14% - 21% | [1] |

| Metabolism | Monoamine oxidase A (MAO-A) | [1][17] |

| Excretion | Primarily renal | [18] |

Table 2: Quantitative Data for Sumatriptan

Experimental Protocols for the Synthesis of Substituted Indoles

The construction of the indole nucleus and the introduction of various substituents have been the focus of extensive research in organic synthesis. Several named reactions have become indispensable tools for the preparation of substituted indoles.

Fischer Indole Synthesis

Developed in 1883 by Emil Fischer, this is one of the oldest and most reliable methods for synthesizing indoles.[19] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or a ketone.[19]

General Protocol for the Synthesis of Indomethacin (adapted from a modern approach):

-

Acylation of Hydrazine: 4-Methoxyphenylhydrazine is acylated with 4-chlorobenzoyl chloride in the presence of a base like pyridine to form the corresponding N-acyl-N'-arylhydrazine.[20]

-

Hydrazone Formation and Cyclization: The resulting hydrazine is then reacted with levulinic acid under acidic conditions (e.g., in the presence of a Brønsted or Lewis acid). This leads to the in situ formation of the hydrazone, which then undergoes a[8][8]-sigmatropic rearrangement and subsequent cyclization to form the indole ring of indomethacin.[20]

-

Purification: The crude product is purified by recrystallization or column chromatography to yield pure indomethacin.

Leimgruber-Batcho Indole Synthesis

A popular alternative to the Fischer synthesis, the Leimgruber-Batcho method provides a high-yielding route to indoles, particularly those unsubstituted at the 2- and 3-positions.[21]

General Protocol for the Synthesis of a 2,3-Unsubstituted Indole:

-

Enamine Formation: An o-nitrotoluene is reacted with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), often in the presence of a secondary amine like pyrrolidine, to form a β-amino-o-nitrostyrene.[21][22]

-

Reductive Cyclization: The intermediate enamine is then subjected to reductive cyclization.[22] This is typically achieved using catalytic hydrogenation (e.g., with Raney nickel and hydrazine or palladium on carbon and hydrogen) or with other reducing agents like stannous chloride or iron in acetic acid.[21] The reduction of the nitro group to an amine is followed by cyclization and elimination to afford the indole.

Baeyer-Drewsen Indigo Synthesis

This classic reaction, developed in 1882, provides a straightforward laboratory synthesis of indigo, the historical precursor to indole discovery.[8]

Detailed Laboratory Protocol for the Synthesis of Indigo:

-

Dissolution: In a suitable flask, dissolve 1.0 g of 2-nitrobenzaldehyde in 20 mL of acetone.

-

Addition of Water: To the acetone solution, add 35 mL of deionized water.

-

Base-catalyzed Condensation: While stirring vigorously, slowly add 5 mL of a 2 M sodium hydroxide solution. A dark precipitate of indigo will form.

-

Reaction Completion and Isolation: Continue stirring for 5-10 minutes. Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the precipitate with deionized water until the filtrate is colorless, followed by a wash with ethanol. Dry the purified indigo.[13]

Visualization of Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular mechanisms and synthetic strategies discussed, the following diagrams have been generated using the DOT language.

Caption: Mechanism of action of Indomethacin.

Caption: Mechanism of action of Sumatriptan.

Caption: Workflow of the Fischer Indole Synthesis.

Conclusion

The journey of the substituted indole, from its origins in the study of a simple dye to its current status as a cornerstone of medicinal chemistry, is a testament to the power of scientific inquiry. The indole nucleus continues to inspire the design and synthesis of novel therapeutic agents with the potential to address a myriad of unmet medical needs. The synthetic strategies outlined in this guide, coupled with a deep understanding of the quantitative aspects of drug-target interactions and the intricate signaling pathways involved, will undoubtedly pave the way for the discovery of the next generation of innovative indole-based medicines.

References

- 1. Sumatriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Indomethacin? [synapse.patsnap.com]

- 3. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sumatriptan clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indometacin - Wikipedia [en.wikipedia.org]

- 6. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Pharmacokinetics of indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. hhservice.com.au [hhservice.com.au]

- 11. selleckchem.com [selleckchem.com]

- 12. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An investigation of the 5-HT1D receptor binding affinity of 5-hydroxytryptamine, 5-carboxyamidotryptamine and sumatriptan in the central nervous system of seven species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. drugs.com [drugs.com]

- 18. Single dose pharmacokinetics of sumatriptan in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 20. Organic synthesis of indomethacin - The Science Snail [sciencesnail.com]

- 21. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 22. Theory-based analysis of clinical efficacy of triptans using receptor occupancy - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking New Therapeutic Avenues: A Technical Guide to Indole-6-Carboxylate Derivatives and Their Targets

For Immediate Release

A comprehensive technical guide detailing the therapeutic potential of indole-6-carboxylate derivatives, offering insights into their diverse molecular targets and mechanisms of action. This document serves as a vital resource for researchers, scientists, and drug development professionals engaged in the discovery and advancement of novel therapeutics.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities. Among these, indole-6-carboxylate derivatives have emerged as a particularly promising class of molecules with the potential to address a wide range of therapeutic needs, especially in oncology. This guide provides an in-depth exploration of the key therapeutic targets of these derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.

Key Therapeutic Targets and Quantitative Efficacy

Indole-6-carboxylate and its closely related analogs have demonstrated potent activity against a variety of molecular targets implicated in cancer and other diseases. The following tables summarize the in vitro efficacy of selected derivatives against these targets.

| Compound ID | Target | Cell Line/Enzyme | IC50 (µM) | Citation |

| Hydrazone Derivative 3b | EGFR | EGFR Tyrosine Kinase | - | [1] |

| Oxadiazole Derivative 6e | VEGFR-2 | VEGFR-2 Tyrosine Kinase | - | [1] |

| Hydrazine-1-carbothioamide 4a | EGFR | HepG2 | - | [2] |

| Oxadiazole Derivative 6c | VEGFR-2 | HCT-116 | - | [2] |

| 6-acetamido-indole-2-carboxylic acid 9o-1 | IDO1 | IDO1 Enzyme | 1.17 | [3] |

| 6-acetamido-indole-2-carboxylic acid 9o-1 | TDO | TDO Enzyme | 1.55 | [3] |

| 1-(hetero)aryl-β-carboline 28 | IDO1 | IDO1 Enzyme | 3.53 | [4] |

| 1-(hetero)aryl-β-carboline 28 | TDO | TDO Enzyme | 1.15 | [4] |

| 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid | DYRK1A | DYRK1A Kinase | - | |

| Indole-based benzenesulfonamides | Carbonic Anhydrase II | hCA II | - | [5] |

| Indole-acrylamide 1 | Tubulin Polymerization | Huh7 | 5.0 | [6] |

| Indole-chalcone 4 | Tubulin Polymerization | - | 0.81 | [6] |

Note: Some IC50 values were not explicitly stated in the source material but the compounds were identified as the most potent inhibitors.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key indole-6-carboxylate precursors and for the biological evaluation of their therapeutic potential.

Synthesis of Indole-6-Carboxylate Derivatives

1. Synthesis of Methyl 1H-indole-6-carboxylate:

-

Reactants: 1H-indole-6-carboxylic acid, Ethanol (EtOH), Thionyl chloride (SOCl2).

-

Procedure:

-

Dissolve 1H-indole-6-carboxylic acid (0.5 g, 0.3 mmol) in EtOH (15 mL).

-

Add SOCl2 (0.22 mL, 3 mmol) dropwise to the solution at 0 °C.

-

Reflux the mixture for 3 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL).

-

Wash the organic layer with saturated NaHCO3 solution, followed by water.

-

Dry the organic layer over anhydrous Na2SO4.

-

Remove the solvent under vacuum to obtain the methyl 1H-indole-6-carboxylate.[7]

-

2. Synthesis of 1-methyl-1H-indole-6-carbohydrazide:

-

Reactants: Methyl 1-methyl-1H-indole-6-carboxylate, Hydrazine hydrate.

-

Procedure:

-

Synthesize methyl 1-methyl-1H-indole-6-carboxylate by reacting methyl 1H-indole-6-carboxylate with an appropriate methylating agent.

-

Dissolve the resulting ester in a suitable solvent.

-

Add an excess of hydrazine hydrate.

-

Reflux the mixture to drive the reaction to completion.

-

Cool the reaction mixture and isolate the product by filtration or extraction.

-

3. Synthesis of Indole Carbothioamide Derivatives:

-

Reactants: Indole 3-acetylhydrazine, Isothiocyanates, Ethanol.

-

Procedure:

-

Reflux a mixture of indole 3-acetylhydrazine and the desired isothiocyanate in ethanol.[8]

-

Monitor the reaction by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to allow for precipitation of the product.

-

Collect the solid product by filtration and purify by recrystallization.

-

4. Synthesis of 5-(1-methyl-1H-indol-6-yl)-1,3,4-oxadiazole-2-thione:

-

Reactants: 1-methyl-1H-indole-6-carbohydrazide, Carbon disulfide (CS2), Potassium hydroxide (KOH).

-

Procedure:

-

Stir a mixture of 1-methyl-1H-indole-6-carbohydrazide, CS2, and KOH in a suitable solvent at room temperature.

-

Acidify the reaction mixture to precipitate the product.

-

Collect the solid by filtration and wash with water.

-

Purify the crude product by recrystallization.

-

Biological Assays

1. MTT Assay for Cell Viability:

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

Procedure:

-

Seed cells in a 96-well plate and incubate to allow for attachment.

-

Treat the cells with various concentrations of the indole derivatives for a specified period (e.g., 24-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.[9]

-

Calculate cell viability as a percentage of the untreated control.

-

2. Cell Cycle Analysis by Flow Cytometry:

-

Principle: This technique uses a fluorescent dye that binds stoichiometrically to DNA to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Procedure:

-

Treat cells with the indole derivatives for a specified time.

-

Harvest the cells and wash with phosphate-buffered saline (PBS).

-

Fix the cells in cold 70% ethanol while vortexing gently and incubate for at least 30 minutes at 4°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).

-

Incubate the cells in the dark for 15-30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content.[10][11]

-

3. Tubulin Polymerization Assay:

-

Principle: This assay monitors the assembly of purified tubulin into microtubules in vitro. The polymerization process can be tracked by measuring the increase in light scattering (turbidity) or fluorescence.

-

Procedure (Turbidity-based):

-

Reconstitute lyophilized tubulin in a polymerization buffer on ice.

-

In a 96-well plate, add the indole derivative at various concentrations.

-

Initiate polymerization by adding GTP and warming the plate to 37°C.

-

Measure the increase in optical density at 340 nm over time using a spectrophotometer.[12]

-

Inhibitors of tubulin polymerization will reduce the rate and extent of the turbidity increase.

-

4. Carbonic Anhydrase Inhibition Assay:

-

Principle: This assay measures the esterase activity of carbonic anhydrase (CA). The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol, which can be quantified spectrophotometrically.

-

Procedure:

-

In a 96-well plate, add CA enzyme solution, buffer, and the indole derivative at various concentrations.

-

Pre-incubate to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate, p-NPA.

-

Measure the increase in absorbance at 400-405 nm in kinetic mode.[2]

-

The rate of the reaction is inversely proportional to the inhibitory activity of the compound.

-

5. IDO1/TDO Enzyme Inhibition Assay (HPLC-based):

-

Principle: This assay quantifies the enzymatic activity of Indoleamine 2,3-dioxygenase 1 (IDO1) or Tryptophan 2,3-dioxygenase (TDO) by measuring the production of their catabolic product, kynurenine, from the substrate tryptophan.

-

Procedure:

-

Induce IDO1 expression in a suitable cell line (e.g., SK-OV-3) with interferon-gamma (IFN-γ).

-

Treat the cells with the indole derivatives.

-

Collect the cell culture supernatant.

-

Precipitate proteins from the supernatant using trichloroacetic acid (TCA).

-

Hydrolyze N-formylkynurenine to kynurenine by heating.

-

Centrifuge the samples and analyze the supernatant using High-Performance Liquid Chromatography (HPLC) with UV detection to quantify the kynurenine concentration.[13][14]

-

6. DYRK1A Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay):

-

Principle: This is a fluorescence resonance energy transfer (FRET)-based assay that measures the binding of a fluorescently labeled tracer to the DYRK1A kinase. Inhibitors compete with the tracer for binding to the kinase's ATP-binding site, resulting in a decrease in the FRET signal.

-

Procedure:

-

In a microplate, add the test compound (indole derivative).

-

Add a mixture of the DYRK1A kinase and a europium-labeled anti-tag antibody.

-

Add an Alexa Fluor® 647-labeled kinase tracer.

-

Incubate for 1 hour at room temperature.

-

Read the plate using a FRET-compatible plate reader. The decrease in the FRET signal is proportional to the inhibitory activity of the compound.[15]

-

Signaling Pathways and Mechanisms of Action

The therapeutic effects of indole-6-carboxylate derivatives are mediated through their interaction with key signaling pathways that regulate cell proliferation, survival, and angiogenesis. The following diagrams, generated using the DOT language, illustrate these pathways and the points of intervention for these inhibitors.

Conclusion

Indole-6-carboxylate derivatives represent a versatile and potent class of compounds with significant therapeutic potential, particularly in the field of oncology. Their ability to target a diverse range of critical cellular pathways, including receptor tyrosine kinases, tubulin polymerization, and metabolic enzymes, underscores their importance in modern drug discovery. The data and protocols presented in this guide provide a solid foundation for further research and development of these promising therapeutic agents. Continued exploration of the structure-activity relationships and mechanisms of action of indole-6-carboxylate derivatives will undoubtedly lead to the development of novel and effective treatments for a variety of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Carbonic Anhydrase Activity Assay [protocols.io]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy [mdpi.com]

- 6. A high-performance liquid chromatography assay for Dyrk1a, a Down syndrome-associated kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6-Methylindole synthesis - chemicalbook [chemicalbook.com]

- 8. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Pathways: Targeting IDO1 and Other Tryptophan Dioxygenases for Cancer Immunotherapy | Scilit [scilit.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. d-nb.info [d-nb.info]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Synthesis of "Methyl 1-methylindole-6-carboxylate" from methyl indole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract